![molecular formula C15H23NO B034322 3-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol CAS No. 110901-84-3](/img/structure/B34322.png)
3-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Hydroxyphenyl)-N,N-di-n-propylcyclopropylamine is an organic compound that belongs to the class of cyclopropylamines This compound is characterized by the presence of a cyclopropyl ring attached to an amine group, which is further substituted with a 3-hydroxyphenyl group and two n-propyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxyphenyl)-N,N-di-n-propylcyclopropylamine typically involves the cyclopropanation of an appropriate precursor followed by amination. One common method involves the reaction of 3-hydroxybenzaldehyde with di-n-propylamine in the presence of a cyclopropanating agent such as diazomethane. The reaction is carried out under controlled conditions to ensure the formation of the desired cyclopropylamine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Hydroxyphenyl)-N,N-di-n-propylcyclopropylamine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The amine group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-Hydroxyphenyl)-N,N-di-n-propylcyclopropylamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3-Hydroxyphenyl)-N,N-di-n-propylcyclopropylamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3-Hydroxyphenyl)-2-(5-hydroxy-3-methoxyphenyl)ethane
- 1-(3-Hydroxyphenyl)-2-(3,5-dihydroxyphenyl)ethane
- 2-(2-Hydroxyphenyl)acetic acid
Uniqueness
2-(3-Hydroxyphenyl)-N,N-di-n-propylcyclopropylamine is unique due to its cyclopropylamine structure, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
110901-84-3 |
---|---|
Molekularformel |
C15H23NO |
Molekulargewicht |
233.35 g/mol |
IUPAC-Name |
3-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol |
InChI |
InChI=1S/C15H23NO/c1-3-8-16(9-4-2)15-11-14(15)12-6-5-7-13(17)10-12/h5-7,10,14-15,17H,3-4,8-9,11H2,1-2H3/t14-,15+/m0/s1 |
InChI-Schlüssel |
SGAIAYHFAITRSL-LSDHHAIUSA-N |
SMILES |
CCCN(CCC)C1CC1C2=CC(=CC=C2)O |
Isomerische SMILES |
CCCN(CCC)[C@@H]1C[C@H]1C2=CC(=CC=C2)O |
Kanonische SMILES |
CCCN(CCC)C1CC1C2=CC(=CC=C2)O |
Key on ui other cas no. |
110901-84-3 |
Synonyme |
2-(3-hydroxyphenyl)-N,N-di-n-propylcyclopropylamine 3-OH-DPCA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.